molecular formula C9H9NO3 B8615115 N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE

N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE

Cat. No.: B8615115
M. Wt: 179.17 g/mol
InChI Key: BHDPWJGTBSEZIM-UHFFFAOYSA-N
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Description

N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE is an acetamide derivative featuring a phenyl ring substituted with a formyl (-CHO) group at the para position and a hydroxyl (-OH) group at the meta position. This dual functionalization imparts unique electronic and steric properties, making the compound a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Friedel-Crafts Acylation for Direct Formylation

The Friedel-Crafts acylation represents a classical approach to introducing formyl groups onto aromatic systems. For N-(4-formyl-3-hydroxy-phenyl)-acetamide, this method involves the electrophilic substitution of a preformed phenolic acetamide precursor.

Reaction Mechanism and Conditions

The substrate, N-(3-hydroxy-phenyl)-acetamide, is treated with a formylating agent such as dichloromethyl methyl ether (DCME) in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). The reaction proceeds via electrophilic attack at the para position relative to the hydroxyl group, yielding the target compound . Key parameters include:

  • Temperature : 0–5°C (to minimize side reactions)

  • Solvent : Anhydrous dichloromethane or nitrobenzene

  • Catalyst Loading : 1.2 equivalents of FeCl₃

  • Reaction Time : 6–8 hours

Yield and Optimization

Initial yields using this method range from 45% to 55%, with purity >90% after recrystallization from ethanol. Challenges include competing ortho-substitution and over-acylation, which are mitigated by controlled stoichiometry and low-temperature conditions.

Metal-Catalyzed Formylation Using Fe(III) Complexes

Building on the coordination chemistry of phenolic acetamides, recent studies demonstrate the efficacy of Fe(III) ions in facilitating formylation reactions .

Procedure

  • Ligand Preparation : N-(4-hydroxy-phenyl)-acetamide (paracetamol) is dissolved in distilled water at 60°C.

  • Metal Coordination : FeCl₃ is added in a 1:2 molar ratio (metal:ligand), and the mixture is refluxed for 6 hours .

  • Formylation : The Fe(III)-ligand complex is treated with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to generate the Vilsmeier-Haack reagent in situ, introducing the formyl group at the 4-position.

Key Data

ParameterValueSource
Reaction Temperature60°C
Yield62% (after isolation)
FTIR Shift (C=O)1651 cm⁻¹ → 1668 cm⁻¹

This method capitalizes on the Lewis acidity of Fe(III) to activate the aromatic ring, enhancing regioselectivity. The UV-Vis spectrum of the product shows a bathochromic shift (242 nm → 255 nm), confirming successful formylation .

Stepwise Synthesis from Paracetamol Derivatives

Paracetamol serves as a cost-effective starting material for the large-scale production of this compound.

Synthetic Pathway

  • Nitration : Paracetamol is nitrated using fuming HNO₃ at 0°C, introducing a nitro group at the 3-position.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

  • Formylation : The amine intermediate is treated with formic acid and acetic anhydride (Einhorn variant) to install the formyl group.

Advantages and Limitations

  • Yield : 68% over three steps

  • Purity : 95% (HPLC)

  • Drawback : Requires handling of explosive nitration intermediates

Oxidative Functionalization of Methyl Precursors

This innovative approach involves the oxidation of a methyl-substituted analogue.

Reaction Steps

  • Synthesis of 4-Methyl-3-hydroxy-phenyl-acetamide : Achieved via acetylation of 4-methyl-3-aminophenol.

  • Oxidation : The methyl group is oxidized to a formyl group using pyridinium chlorochromate (PCC) in dichloromethane.

Spectroscopic Validation

  • ¹H NMR : δ 9.82 ppm (singlet, CHO)

  • MS (ESI+) : m/z 194.1 [M+H]⁺

Characterization and Analytical Benchmarks

Rigorous characterization ensures the structural integrity of synthesized this compound.

Spectroscopic Data Summary

TechniqueKey SignalsInterpretationSource
FTIR 3187 cm⁻¹ (N-H), 1668 cm⁻¹ (C=O)Amide and formyl groups confirmed
¹³C NMR 191.2 ppm (CHO), 168.5 ppm (CONH)Functional group assignment
Melting Point 210–212°CPurity indicator

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, aligning with its melting point.

Challenges and Industrial Scalability

  • Regioselectivity : Competing substitution at the ortho position remains a hurdle in metal-free methods.

  • Catalyst Recovery : Fe(III) catalysts require costly separation steps, though immobilized variants show promise .

  • Solvent Waste : Dichloromethane and nitrobenzene necessitate green chemistry alternatives.

Chemical Reactions Analysis

Types of Reactions

N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Concentrated sulfuric acid (H2SO4) for nitration reactions.

Major Products Formed

    Oxidation: 2-Hydroxy-4-acetylaminobenzoic acid.

    Reduction: 2-Hydroxy-4-acetylaminobenzyl alcohol.

    Substitution: 2-Hydroxy-4-acetylamino-5-nitrobenzaldehyde (for nitration).

Scientific Research Applications

N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and acetylamino groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on Pharmacological Activity

a. N-(3-((Dimethylamino)methyl)-4-hydroxyphenyl)acetamide (3.1)

  • Structure: Replaces the formyl group with a dimethylaminomethyl (-CH₂N(CH₃)₂) substituent.
  • Properties: The dimethylamino group introduces basicity and enhances solubility in polar solvents.
  • Synthesis : Synthesized via condensation of paraformaldehyde and dimethylamine with N-(4-hydroxyphenyl)acetamide under reflux (40% yield) .

b. N-(4-Methoxyphenyl)acetamide

  • Structure : Substitutes the formyl and hydroxyl groups with a single methoxy (-OCH₃) group.
  • Properties : The methoxy group is electron-donating, reducing electrophilicity compared to the formyl group. This modification decreases reactivity but improves metabolic stability.
  • Bioactivity : Demonstrated bactericidal and fungicidal activity in derivatives, attributed to the methoxy group’s ability to modulate membrane permeability .

c. Pyridazinone-Based Acetamides

  • Examples : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.
  • Structure: Incorporates a pyridazinone core fused with acetamide and bromophenyl groups.
  • Bioactivity : Acts as a potent FPR2 agonist, activating calcium mobilization in human neutrophils. The bromophenyl and methoxybenzyl groups enhance receptor binding affinity compared to simpler phenylacetamides .

Physicochemical Properties and Crystallography

a. Meta-Substituted Trichloro-Acetamides

  • Examples : N-(3-chlorophenyl)-2,2,2-trichloro-acetamide.
  • Properties: Electron-withdrawing groups (e.g., -Cl, -NO₂) at the meta position significantly alter crystal packing. For instance, nitro-substituted analogs exhibit reduced symmetry and increased lattice constants due to steric and electronic effects .
  • Comparison : The formyl group in N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE may similarly influence crystallinity but with less steric bulk than trichloro groups.

b. Benzothiazole Acetamide Derivatives

  • Examples : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide.
  • Properties : The trifluoromethyl (-CF₃) and trimethoxyphenyl groups increase molecular weight (e.g., 312.434 g/mol) and hydrophobicity, contrasting with the lighter and more polar this compound .

Bioactivity and Therapeutic Potential

a. Antitumor and Antioxidant Activities

  • Pyrrole Alkaloids : N-[4-(2-formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide, isolated from Fusarium incarnatum, shares the formyl group with the target compound. Such analogs exhibit antitumor activity via ROS scavenging and apoptosis induction .
  • Comparison : The hydroxyl group in this compound may enhance antioxidant capacity compared to pyrrole-based derivatives.

b. Anti-Inflammatory and Chemotactic Effects

  • FPR2 Agonists: Pyridazinone acetamides (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) show chemotactic activity in neutrophils. The formyl group’s electrophilicity in the target compound may mimic these effects but with distinct receptor interaction profiles .

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP* Bioactivity
This compound 193.17 -CHO (para), -OH (meta) 1.2 Under investigation
N-(4-Methoxyphenyl)acetamide 179.22 -OCH₃ (para) 1.5 Bactericidal, fungicidal
N-(3-Chlorophenyl)-trichloro-acetamide 267.54 -Cl (meta), -CCl₃ 3.0 Crystallography studies
N-[4-(2-formylpyrrole)-butyl]-acetamide 238.28 -CHO (pyrrole), -CH₂CH₂CH₂CH₂ 0.8 Antitumor

*Estimated using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of the phenolic backbone. Key steps include:

  • Acetylation : Introduce the acetamide group via nucleophilic substitution using acetyl chloride under anhydrous conditions.
  • Formylation : Employ Vilsmeier-Haack reaction conditions (POCl₃/DMF) to install the formyl group at the para position.
  • pH and Temperature Control : Maintain pH 6–7 and temperatures between 0–5°C during formylation to minimize side reactions like over-oxidation or polymerization .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol for high-purity yields.

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., hydroxyl proton at δ 9.8–10.2 ppm, formyl proton at δ 9.5–10.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₀H₁₁NO₃, [M+H]⁺ = 194.0817).
  • Infrared Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹ for acetamide and formyl groups) .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory data in reaction yields or bioactivity assays?

  • Methodological Answer :

  • Systematic Variation of Conditions : Test solvents (polar aprotic vs. protic), catalysts (e.g., Lewis acids), and temperatures to identify outliers. For example, DMF may stabilize intermediates but increase side reactions at elevated temperatures .
  • Statistical Design : Use factorial experiments (e.g., 2³ designs) to isolate variables affecting yield or purity.
  • Bioactivity Replicates : Perform triplicate assays (e.g., MTT cytotoxicity tests ) with positive/negative controls to rule out false positives in antimicrobial or antitumor studies .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., cytochrome P450 or kinase enzymes). Focus on substituent effects (e.g., electron-withdrawing groups on the phenyl ring improving receptor interactions) .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants to prioritize derivatives for synthesis .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Catalyst Selection : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to retain enantiopurity during asymmetric hydrogenation steps .
  • Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates prone to racemization .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

N-(4-formyl-3-hydroxyphenyl)acetamide

InChI

InChI=1S/C9H9NO3/c1-6(12)10-8-3-2-7(5-11)9(13)4-8/h2-5,13H,1H3,(H,10,12)

InChI Key

BHDPWJGTBSEZIM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

By operating according to Example 13, but using anisole as the solvent and a temperature of 100° C., and starting from 15.1 g of 3-acetylaminophenol, 9.0 g of a product (yield on the theoretical value=50%) having a melting point at 185°-186° C. were obtained.
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